molecular formula C29H53NO B1389206 N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine CAS No. 1040687-83-9

N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine

Cat. No.: B1389206
CAS No.: 1040687-83-9
M. Wt: 431.7 g/mol
InChI Key: XWWTVMGSPSROHZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine typically involves the reaction of 2-(sec-butyl)phenol with 1-bromo-3-chloropropane to form 2-(sec-butyl)phenoxypropane. This intermediate is then reacted with hexadecylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine involves its interaction with specific molecular targets and pathways. It primarily acts by binding to proteins and altering their functions, which can affect various biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-octadecanamine
  • N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-dodecanamine
  • N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-tetradecanamine

Uniqueness

N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long hexadecyl chain enhances its hydrophobicity, making it particularly useful in applications requiring lipid-like characteristics .

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)propyl]hexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-21-24-30-25-27(4)31-29-23-20-19-22-28(29)26(3)6-2/h19-20,22-23,26-27,30H,5-18,21,24-25H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWTVMGSPSROHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCC(C)OC1=CC=CC=C1C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine
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N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine
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N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine

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